molecular formula C29H21N3O4 B3505235 3-({[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]amino}carbonyl)phenyl acetate

3-({[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]amino}carbonyl)phenyl acetate

Cat. No. B3505235
M. Wt: 475.5 g/mol
InChI Key: WYABAEYAMGQYII-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic compound that is a fusion of benzene and imidazole . It’s known for its wide range of chemical and biological properties . Benzimidazole derivatives show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Synthesis Analysis

Benzimidazole can be synthesized through several methods . One common method involves the condensation of o-phenylenediamine with a carboxylic acid . Other methods involve rearrangements of quinoxalines .


Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Benzimidazole compounds can undergo a variety of chemical reactions. For example, they can participate in nucleophilic rearrangements to synthesize various biheterocyclic motifs .


Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary depending on their specific structure and the biological target. For example, some benzimidazole derivatives can inhibit various enzymes, which leads to their wide range of therapeutic uses .

Safety and Hazards

The safety and hazards of benzimidazole and its derivatives can vary widely depending on their specific structure. Some benzimidazole derivatives are used as drugs and have been tested for safety in humans .

Future Directions

Benzimidazole and its derivatives continue to be a focus of research due to their wide range of biological activities. Future research may focus on developing new synthetic methods and exploring new biological activities .

properties

IUPAC Name

[3-[[4-(6-benzoyl-1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21N3O4/c1-18(33)36-24-9-5-8-22(16-24)29(35)30-23-13-10-20(11-14-23)28-31-25-15-12-21(17-26(25)32-28)27(34)19-6-3-2-4-7-19/h2-17H,1H3,(H,30,35)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYABAEYAMGQYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-({[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]amino}carbonyl)phenyl acetate

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